molecular formula C20H19F2N3O2S B6568299 N-[(4-fluorophenyl)methyl]-2-(2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921875-90-3

N-[(4-fluorophenyl)methyl]-2-(2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No. B6568299
CAS RN: 921875-90-3
M. Wt: 403.4 g/mol
InChI Key: CATYAPVFDDMFSW-UHFFFAOYSA-N
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Description

The compound is also known as N-Methylbisfluoromodafinil, Dehydroxyfluorafinil, and Modafiendz . It is a synthetic molecule of the benzhydryl class. Benzhydryl compounds are comprised of two benzene rings attached to a single carbon molecule . N-Methylbisfluoromodafinil contains a fluorine group bound to each benzene ring at R 4. It is classified as a sulphinyl benzhydryl molecule, as it also contains a sulphinyl group, a sulfur molecule double-bonded to an oxygen molecule, attached to the carbon of the benzhydryl group .


Molecular Structure Analysis

From the sulfur group at R 2, an acetamide group is bound at its free carbon through a carbonyl group to an amine group. This terminal amine group is N-substituted with a methyl chain . N-Methylbisfluoromodafinil is structurally similar to other benzhydryl stimulants modafinil and fluorafinil; it is the bis-fluoro-N-methyl analog of modafinil .

Mechanism of Action

This compound has not been subject to any research, besides one paper discussing its chemical properties . Even though a pharmacological similarity with modafinil can be assumed, pharmacological similarity to adrafinil and CRL-40,941 seems more likely .

Safety and Hazards

This compound should not be assumed safe in any case, until further, though unlikely, research is conducted .

Future Directions

Given the lack of research on this compound, future directions could include comprehensive studies on its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. It would also be beneficial to compare its pharmacological properties with those of similar compounds, such as modafinil and adrafinil .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O2S/c21-16-5-1-14(2-6-16)9-23-19(27)11-25-18(12-26)10-24-20(25)28-13-15-3-7-17(22)8-4-15/h1-8,10,26H,9,11-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATYAPVFDDMFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)F)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-2-(2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

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